泽尼铂
描述
Zeniplatin is a platinum-based chemotherapy agent . It was developed for the treatment of various forms of cancer, including sarcomas, carcinomas, lymphomas, and germ cell tumors . The decision to develop Zeniplatin was based on its broad spectrum of antitumor activity against murine tumors and human xenografts in athymic mice .
Synthesis Analysis
Zeniplatin is synthesized from 2,2-dibromomethyl-1,3-propanediol, which is then reduced with platinum dioxide in ethanol . The resulting compound, 2,2-bis(aminomethyl)-1,3-propanediol, is mixed with potassium dichloroplatinate to form [2,2-bis(aminomethyl)-1,3-propanediol-N,N’]dichloroplatinum . This compound is then mixed with the disilver salt of 1,1-cyclobutanedicarboxylic acid to form Zeniplatin .Molecular Structure Analysis
Zeniplatin has a molecular formula of C11H20N2O6Pt and an average mass of 471.370 Da . It is a platinum complex with a structure that includes a cyclobutanedicarboxylate and a 2,2-bis(aminomethyl)-1,3-propanediol .科学研究应用
在恶性黑色素瘤和肾癌中的疗效:泽尼铂在晚期恶性黑色素瘤患者中显示出一些活性(14% 的缓解率),但由于患者人数少,因此肾癌没有确凿的结果。主要毒性包括白细胞减少症和恶心/呕吐。意外的严重肾毒性导致研究终止 (Aamdal et al., 1997).
I 期临床和药代动力学研究:在动物模型中,泽尼铂的骨髓抑制作用和肾毒性低于顺铂。I 期试验表明其对人异种移植和鼠类实体瘤模型具有广谱抗肿瘤活性 (Valeriola et al., 1991).
药代动力学评估:在卵巢癌患者中,泽尼铂显示出与卡铂相似的药代动力学特征。大约 60% 的铂部分可以在 24 小时内从尿液中回收 (Marco et al., 2004).
用于铂耐药性卵巢癌:泽尼铂在铂耐药性卵巢癌中显示出适度的活性,但由于在其他试验中观察到严重的肾毒性,因此停止了开发 (Markman et al., 2005).
难治性实体恶性肿瘤中的剂量限制性毒性:确定了最大耐受剂量,其中剂量相关的白细胞减少症和中性粒细胞减少症是剂量限制性毒性。恶心和呕吐也是重要的副作用,但该药物在 ≤ 120 mg/m2 的剂量下不会引起显着的神经、听觉或肾毒性作用 (Dodion et al., 1991).
在铂预处理的卵巢癌中的活性:发现泽尼铂对复发、铂预处理的患者有效,根据同位素清除率测量,对肾功能没有直接影响。然而,肾功能受损的患者偶尔会出现肾毒性 (Willemse et al., 1993).
转移性黑色素瘤试验:在转移性黑色素瘤的试验中,泽尼铂仅显示出适度的活性,并伴有明显的胃肠道和血液毒性。本研究未报告严重的肾毒性 (Olver et al., 1995).
安全和危害
属性
IUPAC Name |
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.C5H14N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);8-9H,1-4,6-7H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMDVERDMZLRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C(C(CN)(CO)CO)N.[Pt] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O6Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。